molecular formula C15H19ClN2O4S B2354465 2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one CAS No. 2411258-20-1

2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one

Cat. No.: B2354465
CAS No.: 2411258-20-1
M. Wt: 358.84
InChI Key: MXDCXQBJOOBKKQ-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-methylsulfonylbenzoyl group and a chloro-propanone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, which is then reacted with 3-methylsulfonylbenzoyl chloride under basic conditions to form the intermediate product. This intermediate is subsequently treated with chloroacetyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition mechanisms .

Properties

IUPAC Name

2-chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4S/c1-11(16)14(19)17-6-8-18(9-7-17)15(20)12-4-3-5-13(10-12)23(2,21)22/h3-5,10-11H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDCXQBJOOBKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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